molecular formula C6H10BrNO B1280899 3-Bromo-1-methyl-2-piperidone CAS No. 49785-85-5

3-Bromo-1-methyl-2-piperidone

Cat. No. B1280899
CAS RN: 49785-85-5
M. Wt: 192.05 g/mol
InChI Key: BCDLQVAFWJZKTG-UHFFFAOYSA-N
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Description

“3-Bromo-1-methyl-2-piperidone” is an organic compound with a molecular weight of 192.054 g/mol . It is used in various applications including pharmaceuticals, agrochemicals, and materials science.


Synthesis Analysis

Piperidines, which include “3-Bromo-1-methyl-2-piperidone”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of “3-Bromo-1-methyl-2-piperidone” is C6H10BrNO . The average mass is 192.054 Da and the monoisotopic mass is 190.994568 Da .


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The density of “3-Bromo-1-methyl-2-piperidone” is 1.496±0.06 g/cm3 . The boiling point is 265.9±33.0 ºC (760 Torr) . The flash point is 114.6±25.4 ºC .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Drug Designing

Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . They are used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antimicrobial Applications

Piperidine derivatives also show antimicrobial properties . They are used in the development of drugs to combat various microbial infections .

Analgesic Applications

Piperidine derivatives are used as analgesic agents . They are used in the development of drugs to relieve pain .

Anti-inflammatory Applications

Piperidine derivatives are used as anti-inflammatory agents . They are used in the development of drugs to reduce inflammation .

Antipsychotic Applications

Piperidine derivatives are used as antipsychotic agents . They are used in the development of drugs to treat psychiatric disorders .

Anticoagulant Applications

Piperidine derivatives are used as anticoagulant agents . They are used in the development of drugs to prevent blood clotting .

Mechanism of Action

While the specific mechanism of action for “3-Bromo-1-methyl-2-piperidone” is not mentioned in the retrieved papers, piperidine-containing compounds are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .

Future Directions

Piperidines, including “3-Bromo-1-methyl-2-piperidone”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

3-bromo-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDLQVAFWJZKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methyl-2-piperidone

CAS RN

49785-85-5
Record name 3-bromo-1-methylpiperidin-2-one
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